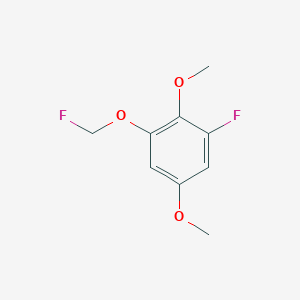
1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl is a chemical compound with a unique structure that includes a chloropyridine ring attached to a cyclopentane ring via an amine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl typically involves the reaction of 6-chloropyridine with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-3-yl)cyclopentan-1-amine: Similar structure but lacks the chlorine atom on the pyridine ring.
2-Chloro-5-(methylaminomethyl)pyridine: Contains a similar chloropyridine structure but with different substituents.
Uniqueness: 1-(6-Chloropyridin-3-YL)cyclopentan-1-amine hcl is unique due to the presence of both the chloropyridine and cyclopentane rings, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14Cl2N2 |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
1-(6-chloropyridin-3-yl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-4-3-8(7-13-9)10(12)5-1-2-6-10;/h3-4,7H,1-2,5-6,12H2;1H |
InChI-Schlüssel |
LHBCVQQMLHHIQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CN=C(C=C2)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)











